4-Methoxyphenyl isothiocyanate

anticancer cytotoxicity isothiocyanate

Researchers requiring reproducible antioxidant benchmarks or AChE-selective probes often face batch variability across generic phenyl isothiocyanates. 4-Methoxyphenyl isothiocyanate resolves this with validated, comparator-grade metrics: • AChE-selective inhibition: 30.4% vs. 17.9% BChE at 100 µM (1.7:1 selectivity ratio) • ORAC 11.7 mM TE & DPPH IC₅₀ 1.25 mM for cross-study antioxidant comparisons • Stoichiometry-dependent borole cycloaddition enabling tunable BNC5 heterocycle synthesis • Superior cytotoxicity vs. methyl ITC: HepG2 IC₅₀ 25.9 µg/mL, MCF-7 IC₅₀ 12.3 µg/mL Supplied with full analytical documentation. Bulk quantities available upon request.

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
CAS No. 2284-20-0
Cat. No. B1222635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl isothiocyanate
CAS2284-20-0
Synonyms4-methoxyphenylisothiocyanate
4-PMPITC
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=C=S
InChIInChI=1S/C8H7NOS/c1-10-8-4-2-7(3-5-8)9-6-11/h2-5H,1H3
InChIKeyVRPQCVLBOZOYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphenyl Isothiocyanate: Core Compound Profile


4-Methoxyphenyl isothiocyanate (4-MPITC; CAS 2284-20-0) is a para-substituted aromatic isothiocyanate (ITC) with the molecular formula C8H7NOS [1]. As a member of the synthetic phenyl isothiocyanate class, its 4-methoxy substitution confers distinct electronic properties and reactivity profiles compared to unsubstituted phenyl isothiocyanate [2]. The compound is primarily utilized as a chemical biology probe and synthetic building block, with documented applications in antioxidant, anticancer, and neurological research [3]. For procurement decisions, its value proposition rests on quantifiable, comparator-based differentiation in specific assay contexts rather than generic class membership.

Synthetic utility Boron-heterocycle chemistry with stoichiometry-dependent divergence
Bioactivity Quantified antioxidant, cholinesterase, and cancer cell-model research

4-Methoxyphenyl Isothiocyanate: Why Generic Substitution Fails


Substituting 4-MPITC with other phenyl isothiocyanate analogs (e.g., unsubstituted phenyl ITC, 4-methylphenyl ITC, 4-chlorophenyl ITC) without experimental validation is scientifically unsound. The 4-methoxy group is an electron-donating substituent that modulates the electrophilicity of the N=C=S carbon, directly impacting both biological target engagement and chemical reaction kinetics [1]. Direct comparative data demonstrate that 4-MPITC exhibits unique stoichiometry-dependent reactivity with boroles—a phenomenon not observed for other phenyl isothiocyanate derivatives [2]. Furthermore, the compound's antioxidant capacity (11.7 mM TE by ORAC) and cholinesterase inhibition profile (30.4% AChE inhibition) are intrinsic to its specific electronic and steric configuration [3]. Generic substitution risks invalidating assay reproducibility and introducing uncharacterized off-target effects.

Methoxy electron-donating effect may shift N=C=S electrophilicity relative to other 4-substituted phenyl ITCs.

Unique borole stoichiometry-dependent product bifurcation may not reproduce with phenyl or alkyl ITC analogs.

Antioxidant and AChE/BChE inhibition profiles are substituent-specific; assay reproducibility requires validation.

4-Methoxyphenyl Isothiocyanate: Quantified Differentiation


Differential Cytotoxicity vs. Methyl Isothiocyanate

In a direct head-to-head MTT assay comparison against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cells, 4-methoxyphenyl isothiocyanate and methyl isothiocyanate exhibited differential cytotoxic potency profiles [1]. For HepG2 cells, 4-MPITC demonstrated an IC50 of 25.9 µg/mL, whereas methyl isothiocyanate required 40 µg/mL to achieve comparable inhibition [1]. Conversely, against MCF-7 cells, 4-MPITC showed an IC50 of 12.3 µg/mL, compared to 20 µg/mL for methyl isothiocyanate [1].

Differential Cytotoxicity
Head-to-head
HepG2 IC50: 25.9 vs. 40 µg/mL; MCF-7 IC50: 12.3 vs. 20 µg/mL
Supports cell-model response context
MTT assay; methyl isothiocyanate comparator
anticancer cytotoxicity isothiocyanate

Stoichiometry-Dependent Reactivity vs. Phenyl Isothiocyanate

A systematic study of isothiocyanate reactions with pentaphenylborole revealed that among all aromatic derivatives tested, only 4-methoxyphenyl isothiocyanate exhibited stoichiometry-dependent reaction outcomes [1]. Under 1:1 stoichiometric conditions, a seven-membered BNC5 heterocycle formed; however, with excess 4-MPITC, the reaction produced a fused tetracyclic species incorporating two equivalents of isothiocyanate [1]. In contrast, phenyl isothiocyanate and other derivatives yielded identical products regardless of stoichiometry [1].

Stoichiometry-Dependent Reactivity
Head-to-head
1:1 ratio → BNC5 heterocycle; excess → fused tetracyclic (2 eq. incorporation)
Supports synthetic methodology context
Reaction with pentaphenylborole; phenyl ITC gave single product
synthetic chemistry borole stoichiometry

Antioxidant Capacity: ORAC vs. Trolox Standard

Quantitative antioxidant evaluation of 4-methoxyphenyl isothiocyanate using the Oxygen Radical Absorbance Capacity (ORAC) assay yielded a value of 11.7 mM Trolox Equivalents (TE) [1]. This indicates that under identical assay conditions, the compound's antioxidant efficacy is equivalent to 11.7 mmol of the reference standard Trolox [1]. In complementary DPPH radical scavenging assays, 4-MPITC exhibited an IC50 of 1.25 mM [1]. Additionally, in the Briggs–Rauscher oscillating reaction, the compound extended the oxidation process by approximately 9180 seconds [1].

Antioxidant Capacity
Reported
ORAC: 11.7 mM TE; DPPH IC50: 1.25 mM; Briggs–Rauscher extension: 9180 s
Reported antioxidant capacity context
Cross-study comparable ORAC metric
antioxidant ORAC DPPH

Cholinesterase Inhibition: AChE vs. BChE Selectivity

Enzymatic inhibition assays reveal that 4-methoxyphenyl isothiocyanate inhibits acetylcholinesterase (AChE) by 30.4% and butyrylcholinesterase (BChE) by 17.9% under identical conditions [1]. This translates to a selectivity ratio of approximately 1.7:1 favoring AChE over BChE [1]. In the broader context of aromatic isothiocyanates evaluated in the same study, 4-MPITC displayed a distinct inhibition profile compared to benzyl isothiocyanate (AChE: 58.2%, BChE: 73.9%) and phenyl isothiocyanate (AChE: 17.5%, BChE: 21.3%) [1].

Cholinesterase Selectivity
Head-to-head
AChE: 30.4% inhibition; BChE: 17.9% (100 µM)
Supports AChE/BChE selectivity screening
Benzyl ITC (AChE 58.2%, BChE 73.9%); Phenyl ITC (17.5%, 21.3%)
cholinesterase AChE BChE neurological

4-Methoxyphenyl Isothiocyanate: Application Scenarios


Antioxidant and Oxidative Stress Research

4-Methoxyphenyl isothiocyanate is well-suited for studies requiring a quantitatively defined antioxidant with cross-study comparable metrics. With an ORAC value of 11.7 mM TE and a DPPH IC50 of 1.25 mM [1], the compound provides a reproducible benchmark for comparing antioxidant efficacy across diverse isothiocyanate derivatives. The Briggs–Rauscher reaction extension time of 9180 seconds [1] further supports its use in investigating free radical scavenging mechanisms and oxidative stress modulation in cellular or chemical model systems. Procurement is indicated for laboratories conducting antioxidant screening panels or structure-activity relationship (SAR) studies on phenyl-substituted ITCs.

Stoichiometry-Controlled Divergent Scaffold Construction

For synthetic chemists exploring borole-ITC cycloaddition or heterocycle synthesis, 4-methoxyphenyl isothiocyanate offers a unique and experimentally validated advantage: stoichiometry-dependent product divergence [1]. Unlike phenyl isothiocyanate, which yields a single product regardless of stoichiometry, 4-MPITC enables access to either a seven-membered BNC5 heterocycle (1:1 ratio) or a fused tetracyclic framework (excess ITC) [1]. This property makes 4-MPITC the preferred aromatic ITC for synthetic methodology development where tunable reaction outcomes from a single substrate pair are desired. Procurement is justified for laboratories engaged in boron-heterocycle chemistry, main-group catalysis, or diversity-oriented synthesis.

Neurological Research: Cholinesterase Inhibition

4-Methoxyphenyl isothiocyanate exhibits a distinct cholinesterase inhibition profile, with 30.4% inhibition of AChE and 17.9% inhibition of BChE at 100 µM [1]. This AChE-preferring selectivity (ratio ~1.7:1) differentiates it from benzyl isothiocyanate (BChE-preferring, ratio ~0.8) and phenyl isothiocyanate (non-selective, ratio ~0.83) [1]. Researchers investigating cholinergic signaling, Alzheimer‘s disease models, or insecticide development where AChE-selective modulation is desired should prioritize 4-MPITC over alternative phenyl isothiocyanates. Procurement is indicated for neuropharmacology and enzymology laboratories conducting cholinesterase inhibitor screening or mechanistic studies.

Cancer Cell Cytotoxicity Screening

In direct comparative MTT assays, 4-methoxyphenyl isothiocyanate demonstrated superior cytotoxic potency relative to methyl isothiocyanate against both HepG2 (25.9 vs. 40 µg/mL) and MCF-7 (12.3 vs. 20 µg/mL) cancer cell lines [1]. The 1.5- to 1.6-fold lower IC50 values position 4-MPITC as a more potent aromatic ITC candidate for preliminary anticancer screening panels. Researchers investigating structure-cytotoxicity relationships among synthetic isothiocyanates should select 4-MPITC as the representative para-methoxy substituted phenyl ITC comparator. Procurement is justified for oncology research laboratories conducting cell viability assays, apoptosis studies, or chemopreventive agent screening.

Application
Selection Property
Validation Focus
Antioxidant screening studies
Quantified ORAC antioxidant capacity
ORAC/DPPH endpoint review
Boron-heterocycle synthesis
Stoichiometry-dependent product divergence
Synthetic methodology reproducibility
Cholinesterase inhibitor screening
AChE/BChE selectivity profile
Enzymatic inhibition endpoint review
Cancer cell cytotoxicity screening
Cell-model response profile
Cytotoxicity endpoint review against HepG2 and MCF-7

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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